molecular formula C5H6N2O3S B1433458 2-Hydroxypyridine-3-sulfonamide CAS No. 1566403-08-4

2-Hydroxypyridine-3-sulfonamide

Cat. No.: B1433458
CAS No.: 1566403-08-4
M. Wt: 174.18 g/mol
InChI Key: SBTBEXBYRSWPIG-UHFFFAOYSA-N
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Description

2-Hydroxypyridine-3-sulfonamide is a pyridine derivative featuring a hydroxyl (-OH) group at the 2-position and a sulfonamide (-SO₂NH₂) moiety at the 3-position. Sulfonamide groups are known to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, by modulating solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

2-oxo-1H-pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTBEXBYRSWPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Hydroxypyridine to 4-Hydroxypyridine-3-sulfonic Acid

  • Starting Material: 4-Hydroxypyridine
  • Reagents: Fuming sulfuric acid (20% SO₃), mercury sulfate catalyst
  • Conditions:
    • Stirring in ice bath for 20 minutes
    • Addition of 4-hydroxypyridine portion-wise below 25°C
    • Heating to 190°C and stirring for 10 hours
  • Work-up:
    • Cooling to room temperature
    • Pouring into industrial ethanol, stirring in ice bath, filtration
    • Washing with industrial alcohol and drying under vacuum at 60°C for 12 hours
  • Yield: 70.84%
  • Product: 4-Hydroxypyridine-3-sulfonic acid as a white solid

Conversion to 4-Hydroxypyridine-3-sulfonyl Chloride

  • Starting Material: 4-Hydroxypyridine-3-sulfonic acid
  • Reagents: Phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃)
  • Conditions:
    • Heating to 120°C for 5 hours
  • Work-up:
    • Concentration under reduced pressure
    • Repeated toluene washes and concentration to remove impurities
  • Product: 4-Hydroxypyridine-3-sulfonyl chloride as a light green oil

Formation of 4-Chloropyridine-3-sulfonamide

  • Starting Material: 4-Hydroxypyridine-3-sulfonyl chloride
  • Reagents: Concentrated ammonia
  • Conditions:
    • Reaction in 1,4-dioxane in ice bath
    • Dropwise addition to ammonia over 30 minutes
    • Stirring in ice bath for 30 minutes
  • Work-up:
    • Concentration under reduced pressure
    • Addition of ice water, stirring at room temperature, filtration
    • Drying under vacuum at 45°C for 6 hours
  • Yield: 67.42% (two-step total yield from sulfonic acid)
  • Product: 4-Chloropyridine-3-sulfonamide as a pale yellow solid

Reaction Scheme Summary

Step Reactants/Intermediates Reagents/Conditions Product Yield (%)
1 4-Hydroxypyridine Fuming sulfuric acid, HgSO₄, 190°C, 10 h 4-Hydroxypyridine-3-sulfonic acid 70.84
2 4-Hydroxypyridine-3-sulfonic acid PCl₅, POCl₃, 120°C, 5 h 4-Hydroxypyridine-3-sulfonyl chloride Not specified (oil)
3 4-Hydroxypyridine-3-sulfonyl chloride NH₃ (conc.), 0-25°C, ice bath 4-Chloropyridine-3-sulfonamide 67.42 (two-step)
4 4-Chloropyridine-3-sulfonamide (or analog) Amination with NH₃ or amines (typical method) 2-Hydroxypyridine-3-sulfonamide Not explicitly reported

Analytical and Characterization Data

  • NMR Spectroscopy:
    • ^1H NMR and ^13C NMR spectra confirm the substitution pattern on the pyridine ring and presence of sulfonamide groups.
  • Mass Spectrometry:
    • Electrospray ionization (ESI) techniques confirm molecular weight and purity.
  • Infrared Spectroscopy (IR):
    • Characteristic bands for sulfonamide NH₂ stretching (3200–3300 cm⁻¹) and sulfonyl groups (S=O stretching) are observed.
  • Melting Points:
    • Used to confirm purity and identity of intermediates and final compounds.

Research Findings and Optimization Notes

  • The sulfonation step requires careful temperature control to avoid decomposition and maximize yield.
  • Use of mercury sulfate as a catalyst enhances sulfonation efficiency.
  • The chlorination step with PCl₅ and POCl₃ is critical for activating the sulfonic acid group for subsequent amination.
  • Amination reactions are typically performed under mild conditions to prevent side reactions.
  • Work-up procedures involving alcohol precipitation and vacuum drying improve product purity and facilitate isolation.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
The sulfonamide group, present in 2-hydroxypyridine-3-sulfonamide, is known for its antibacterial properties. Compounds containing this group have been widely studied as inhibitors of bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism is crucial for the development of antibiotics targeting various bacterial infections .

1.2 Antiviral Properties
Research indicates that sulfonamide derivatives exhibit antiviral activity, particularly against HIV protease. The structural characteristics of this compound allow it to act as a potential inhibitor of this enzyme, contributing to the development of antiretroviral therapies .

1.3 Antitumor Activity
Recent studies have shown that sulfonamide-containing compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the hydroxypyridine moiety enhances the bioactivity of these compounds, making them promising candidates for anticancer drug development .

Catalytic Applications

2.1 Organocatalysis
this compound has been utilized as a catalyst in various organic reactions due to its ability to stabilize transition states. Recent advancements in pyridine-based organocatalysis highlight its effectiveness in synthesizing triarylpyridines with sulfonate and sulfonamide functionalities through cooperative vinylogous anomeric-based oxidation mechanisms .

2.2 Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming stable complexes with metal ions such as iron and gallium. These complexes are being investigated for applications in magnetic resonance imaging (MRI) and positron emission tomography (PET) due to their favorable chelation properties .

Table 1: Biological Activities of this compound Derivatives

Compound TypeActivityReference
AntibacterialInhibition of bacterial growth
AntiviralHIV protease inhibition
AntitumorCell proliferation inhibition

Table 2: Catalytic Applications of this compound

Reaction TypeCatalyst UsedOutcomeReference
Vinylogous oxidationThis compoundSynthesis of triarylpyridines
Metal complex formationThis compoundMRI and PET applications

Mechanism of Action

The mechanism of action of 2-Hydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyridine-sulfonamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison with key analogs:

Compound Name Substituents (Position) Molecular Formula Key Features
2-Hydroxypyridine-3-sulfonamide -OH (2), -SO₂NH₂ (3) C₅H₆N₂O₃S (theoretical) Hydroxyl group acts as H-bond donor; potential for enhanced solubility.
2-((2-Fluoro-5-methylphenyl)amino)pyridine-3-sulfonamide -NH(2-Fluoro-5-methylphenyl) (2), -SO₂NH₂ (3) C₁₃H₁₃FN₃O₂S Bulky aromatic substituent may improve target affinity but reduce solubility.
2-Chloro-N-cyclopentylpyridine-3-sulfonamide -Cl (2), -N-cyclopentyl (3), -SO₂NH₂ (3) C₁₀H₁₃ClN₂O₂S Chlorine enhances electrophilicity; cyclopentyl group increases lipophilicity.
4-Chloro-3-pyridinesulfonamide -Cl (4), -SO₂NH₂ (3) C₅H₅ClN₂O₂S Chlorine at 4-position alters electronic distribution vs. 2-OH in target.
5-(3,6-Dihydro-2H-pyran-4-yl)-2-methoxy-N-(2-methylpyridin-4-yl)pyridine-3-sulfonamide -OCH₃ (2), -SO₂NH(2-methylpyridin-4-yl) (3), dihydro-pyran (5) C₁₇H₁₉N₃O₄S Methoxy group increases electron density; dihydro-pyran enhances steric bulk.

Biological Activity

2-Hydroxypyridine-3-sulfonamide (2-HP-3-S) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position and a sulfonamide group at the 3-position. This unique structure contributes to its biological activity, particularly its ability to interact with various biological targets.

Biological Activities

Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 2-HP-3-S, exhibit significant antimicrobial properties. A study demonstrated that a related pyridine sulfonamide derivative could protect Drosophila melanogaster from infections caused by Pseudomonas aeruginosa by inhibiting toxin production rather than bacterial growth itself . This suggests a potential application in treating infections without promoting antibiotic resistance.

Anticancer Properties
Recent investigations into sulfonamide-based compounds have revealed promising anticancer activities. For instance, compounds derived from similar structures have shown inhibitory effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 8.39 to 21.15 μM . The mechanism involves the inhibition of carbonic anhydrase isoforms, which are implicated in tumor progression and metastasis.

Enzyme Inhibition
2-HP-3-S has been identified as an inhibitor of human insulin-degrading enzyme (IDE), with Ki values around 50 μM. This inhibition can have implications for metabolic disorders like diabetes . Additionally, sulfonamides are known to inhibit dihydropteroate synthase, crucial for folate synthesis in bacteria, thus exhibiting bacteriostatic effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Iron Chelation : Some derivatives exhibit iron-chelating properties, reducing iron availability for bacterial pathogens, which is essential for their virulence .
  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as carbonic anhydrases and IDE suggests it can modulate metabolic pathways critical for cell proliferation and survival .
  • Cell Cycle Disruption : Studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells by affecting cell cycle regulators like p53 and apoptotic proteins such as Bax and Bcl-2 .

Case Study 1: Antimicrobial Efficacy

In a Drosophila model, a pyridine-3-N-sulfonylpiperidine derivative was tested against Pseudomonas aeruginosa. The results indicated that while the compound did not inhibit bacterial growth directly, it significantly reduced the production of virulence factors, showcasing its potential as an antipathogenic agent without contributing to resistance .

Case Study 2: Anticancer Activity

A series of sulfonamide derivatives were synthesized and evaluated against various cancer cell lines. The most potent compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. Mechanistic studies revealed that these compounds could effectively inhibit tumor growth by targeting angiogenesis-related pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxypyridine-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sulfonamide formation via the reaction of pyridine derivatives with sulfonyl chlorides. Key steps include:

  • Precursor selection : Start with 3-hydroxypyridine derivatives, ensuring anhydrous conditions to avoid side reactions.
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize decomposition .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
    • Optimization : Adjust molar ratios (e.g., 1:1.2 pyridine:sulfonyl chloride), employ catalysts like triethylamine, and monitor progress via TLC or HPLC .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Analytical workflow :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for pyridine ring protons (δ 7.5–8.5 ppm) and sulfonamide NH/OH signals (δ 10–12 ppm).
  • IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and hydroxyl O-H stretches (~3200 cm1^{-1}) .
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the solubility properties of this compound in common solvents?

  • Experimental approach : Perform solubility tests in polar (water, DMSO) and non-polar solvents (hexane, chloroform) under ambient conditions.
  • Expected trends : Moderate solubility in DMSO due to the sulfonamide group; limited solubility in water unless deprotonated at high pH .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., carbonic anhydrase).
  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites on the pyridine ring .
    • Validation : Compare predicted binding affinities with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results across assays)?

  • Contradiction analysis framework :

  • Assay validation : Replicate experiments under standardized conditions (pH, temperature) to rule out procedural variability.
  • Orthogonal methods : Cross-validate bioactivity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Statistical rigor : Apply ANOVA or Bayesian inference to assess significance of discrepancies .

Q. How does the tautomeric equilibrium of this compound influence its chemical behavior?

  • Investigative approach :

  • Tautomer identification : Use 15N^{15}N-NMR or X-ray crystallography to detect keto-enol equilibria.
  • Kinetic studies : Monitor tautomerization rates via UV-Vis spectroscopy under varying pH conditions .
    • Implications : Tautomeric states affect hydrogen-bonding networks in crystal structures and binding modes in supramolecular systems .

Q. What are the best practices for handling this compound in laboratory settings?

  • Safety protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated containers .

Methodological Considerations

  • Data interpretation : Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .
  • Contradiction management : Adopt iterative hypothesis-testing cycles to reconcile conflicting results, as outlined in qualitative research frameworks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypyridine-3-sulfonamide
Reactant of Route 2
2-Hydroxypyridine-3-sulfonamide

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